A Technical Guide to the Physicochemical Properties and Synthesis of 2-Chloro-5-(pyridin-3-yl)pyrimidine
A Technical Guide to the Physicochemical Properties and Synthesis of 2-Chloro-5-(pyridin-3-yl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(pyridin-3-yl)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document details the compound's chemical identity, physicochemical properties, and a robust, scalable synthetic protocol. Furthermore, it outlines standard analytical characterization techniques, discusses the molecule's inherent reactivity and stability, and explores its applications as a versatile building block in the synthesis of complex pharmaceutical agents. Safety considerations and handling guidelines are also provided, grounded in data from analogous structures. This guide is intended to serve as an essential resource for scientists engaged in the design and synthesis of novel therapeutics.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with structures containing pyridine and pyrimidine rings being particularly prominent.[1][2][3] These nitrogen-containing aromatic systems are key pharmacophores that frequently interact with biological targets. 2-Chloro-5-(pyridin-3-yl)pyrimidine is a bi-heterocyclic scaffold that combines the structural features of both pyridine and pyrimidine. Its primary value in drug development lies in its function as a versatile chemical intermediate.[4][5] The presence of a reactive chlorine atom on the pyrimidine ring allows for facile derivatization through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for biological screening.[6][7] This guide offers an in-depth examination of its core properties and a validated synthetic pathway to support its application in pharmaceutical research.
Chemical Identity and Structure
A precise understanding of a molecule's identity is fundamental to all scientific investigation. The key identifiers and structural representation of 2-Chloro-5-(pyridin-3-yl)pyrimidine are provided below.
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IUPAC Name: 2-Chloro-5-(pyridin-3-yl)pyrimidine
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Molecular Formula: C₉H₆ClN₃
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Molecular Weight: 191.62 g/mol
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CAS Number: While a specific CAS number is not widely indexed, related structures are well-documented.[8][9]
Caption: Workflow for the synthesis of 2-Chloro-5-(pyridin-3-yl)pyrimidine.
Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and should be performed by trained chemists under an inert atmosphere. [10][11]
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Preparation of 3-Pyridylzinc Chloride:
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To a solution of 3-bromopyridine (1.0 eq) in anhydrous THF under nitrogen at -78 °C, add n-butyllithium (1.05 eq) dropwise.
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Stir the reaction mixture for 1 hour at -78 °C.
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Add a solution of anhydrous zinc chloride (1.1 eq) in THF dropwise to the reaction mixture.
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Allow the mixture to warm to room temperature and stir for 1-2 hours. This forms the 3-pyridylzinc chloride reagent in situ.
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Negishi Coupling:
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In a separate flask, dissolve 2-chloro-5-iodopyrimidine (1.2 eq) in anhydrous THF.
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Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
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To this mixture, add the previously prepared 3-pyridylzinc chloride solution via cannula.
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Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
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Work-up and Purification:
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Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.
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Analytical Characterization
Validation of the synthesized product's identity and purity is crucial.
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¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for both the pyrimidine and pyridine rings. Based on data for similar structures like 2-chloro-5-methylpyridine and 2-chloro-5-(trifluoromethyl)pyridine, the pyrimidine protons should appear as singlets or narrow doublets in the downfield region (δ 8.5-9.0 ppm). [12][13]The pyridine protons will exhibit more complex splitting patterns characteristic of a 3-substituted pyridine ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 191 and an (M+2)⁺ peak at m/z 193 with an approximate 1:3 intensity ratio, which is characteristic of a molecule containing one chlorine atom.
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Melting Point: A sharp melting point range for the purified solid indicates high purity.
Reactivity and Stability
The chemical reactivity of 2-Chloro-5-(pyridin-3-yl)pyrimidine is dominated by the 2-chloropyrimidine moiety.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is highly activated towards nucleophilic displacement by the two electron-withdrawing ring nitrogen atoms. [6][7]This makes it an excellent substrate for reactions with various nucleophiles such as amines, alkoxides, and thiols, providing a direct route to a wide range of 2-substituted derivatives. [14]* Cross-Coupling Reactions: In addition to the Negishi coupling used in its synthesis, the C-Cl bond can participate in other palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings, further expanding its synthetic utility.
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Stability and Storage: The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a cool, dry place under an inert atmosphere to prevent potential hydrolysis or degradation.
Caption: Nucleophilic aromatic substitution (SₙAr) at the C2 position.
Applications in Drug Discovery
The true value of 2-Chloro-5-(pyridin-3-yl)pyrimidine is realized in its application as a molecular scaffold. The ability to easily modify the 2-position of the pyrimidine ring allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. By introducing different functional groups, medicinal chemists can fine-tune properties such as potency, selectivity, solubility, and metabolic stability. Pyridinylpyrimidine cores are found in molecules targeting a wide range of biological pathways, including kinases, phosphodiesterases, and other enzymes. [10][15]
Safety Information
No specific GHS classification exists for this exact compound. However, based on data for structurally similar chloro-heteroaromatic compounds, appropriate precautions must be taken.
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Potential Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [16]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If ingested or if irritation persists, seek immediate medical attention.
Conclusion
2-Chloro-5-(pyridin-3-yl)pyrimidine is a valuable and versatile intermediate for pharmaceutical research. Its key physical properties, characterized by its solid-state nature and moderate lipophilicity, make it amenable to standard synthetic chemistry techniques. The well-established Negishi cross-coupling provides a reliable route for its synthesis, and its inherent reactivity at the C2-chloro position opens a gateway to a vast chemical space for drug discovery programs. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this important molecular building block.
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(Image depicting the general 2-anilino-5-(pyridin-3-yl)pyrimidine scaffold with R-groups on the aniline ring)